Physicochemical Head-to-Head Comparison: 5,6-Dimethyl Substitution vs. Des-Methyl Pyridazinone Analog in Drug-Likeness Parameters
The target compound (CAS 2199765-17-6) was directly compared against its closest commercially catalogued analog lacking the 5,6-dimethyl substitution: 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one (PubChem CID 45548745). The target compound exhibits a higher calculated LogP (0.87 vs. -0.2, Δ = +1.07), higher TPSA (55.2 vs. 53 Ų, Δ = +2.2 Ų), and one additional hydrogen bond acceptor (4 vs. 3) [1]. Both compounds share zero hydrogen bond donors and two rotatable bonds. The increased lipophilicity of the target moves it into the optimal drug-like LogP range (0–3) and away from the hydrophilic character of the des-methyl analog, which is more consistent with fragment-like space [2].
| Evidence Dimension | Lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 0.87, TPSA 55.2 Ų, H_Acceptors 4, MW 249.31, Rotatable Bonds 2, H_Donors 0 |
| Comparator Or Baseline | 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one (PubChem CID 45548745): XLogP3 -0.2, TPSA 53 Ų, H_Acceptors 3, MW 221.26, Rotatable Bonds 2, H_Donors 0 |
| Quantified Difference | Δ LogP = +1.07; Δ TPSA = +2.2 Ų; Δ MW = +28.05 Da; Δ H_Acceptors = +1 |
| Conditions | Computed physicochemical properties from vendor data (Leyan) and PubChem 2021.05.07 release |
Why This Matters
The ~1-log unit increase in lipophilicity places this compound within the optimal oral drug-like property space (LogP 0–3), which influences membrane permeability, solubility, and protein binding in ways that make the des-methyl analog a poor surrogate in primary screening.
- [1] PubChem. 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one, CID 45548745. Computed XLogP3 -0.2, TPSA 53 Ų, H_Acceptors 3, MW 221.26. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45548745 (accessed 2026). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. View Source
